molecular formula C13H13N3OS2 B5705812 3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

Cat. No.: B5705812
M. Wt: 291.4 g/mol
InChI Key: NVXINTOBKXVZMP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide is a complex organic compound with a molecular formula of C₁₃H₁₃N₃OS₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Similar in structure but with different substituents on the benzothiazole ring.

    Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.

Uniqueness

3,5-Dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide is unique due to the specific combination of the benzamide core with the thiazole ring and the presence of methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-8-5-9(2)7-10(6-8)11(17)15-12(18)16-13-14-3-4-19-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXINTOBKXVZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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